Eltrombopag Amide can be used to study the mechanisms of thrombopoiesis, the process by which platelets are produced. Researchers can investigate how the drug interacts with the thrombopoietin receptor and how it stimulates megakaryocyte (platelet precursor cells) differentiation and maturation. [Source: National Institutes of Health - Thrombopoiesis, ]
Eltrombopag Amide may aid in the development of new drugs for thrombocytopenia. By analyzing its effects and comparing them to Eltrombopag, researchers can gain insights into designing more potent or selective thrombopoietin receptor agonists.
Myeloproliferative disorders are a group of bone marrow diseases that can cause abnormal platelet production. Eltrombopag Amide could be a valuable tool to study these diseases. Researchers can use it to explore how it affects megakaryocyte development in these conditions and identify potential therapeutic targets.
Eltrombopag Amide holds promise for various hematological research areas. It can be employed to investigate platelet function, megakaryocyte biology, and the role of thrombopoietin signaling in other blood cell lineages.
Eltrombopag Amide is a synthetic small-molecule compound that acts as a thrombopoietin receptor agonist. It is primarily utilized in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C. By stimulating the production of platelets in the bone marrow, Eltrombopag Amide effectively increases platelet counts in patients suffering from these conditions. The compound operates by specifically targeting the thrombopoietin receptor, leading to the activation of intracellular signaling pathways, notably the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in hematopoiesis and immune response regulation .
The mechanism of action of Eltrombopag Amide is currently under investigation. Eltrombopag, the parent compound, functions by activating the thrombopoietin receptor, which stimulates megakaryocyte (platelet precursor) production in the bone marrow []. Eltrombopag Amide might possess a similar mechanism, but further research is needed to confirm this.
No data is currently available on the specific safety profile of Eltrombopag Amide. However, Eltrombopag can cause side effects like headache, fatigue, and diarrhea []. Given the structural similarities, Eltrombopag Amide might share some of these side effects. Further research is needed to assess its safety profile comprehensively.
Information on Eltrombopag Amide is scarce due to its relatively recent discovery. Future research will likely focus on:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled conditions to ensure high selectivity and yield.
The primary biological activity of Eltrombopag Amide is its role as a thrombopoietin receptor agonist. By binding to the transmembrane domain of the human thrombopoietin receptor, it triggers a cascade of intracellular signaling events that culminate in increased platelet production. Research indicates that Eltrombopag also exhibits properties beyond thrombopoiesis; it has been identified as a direct inhibitor of BAX, a pro-apoptotic protein, thereby preventing cell death and potentially offering therapeutic benefits in various contexts, including cancer treatment .
The synthesis of Eltrombopag Amide involves multiple steps, starting with the preparation of key intermediates. The general process includes:
Industrial production methods follow similar synthetic routes but are optimized for yield and purity, adhering to pharmaceutical standards .
Eltrombopag Amide is primarily used in clinical settings for:
Additionally, its unique ability to chelate iron may provide therapeutic potential in conditions involving iron overload, such as certain anemias or hemochromatosis .
Studies have demonstrated that Eltrombopag Amide interacts significantly with various cellular components:
Several compounds exhibit similar mechanisms or therapeutic applications as Eltrombopag Amide:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Romiplostim | Thrombopoietin receptor agonist | Administered via subcutaneous injection; less oral bioavailability compared to Eltrombopag Amide |
| Avatrombopag | Thrombopoietin receptor agonist | Fewer restrictions on dosing and monitoring |
| Eltrombopag | Thrombopoietin receptor agonist | Known for its iron-chelating properties |
Eltrombopag Amide stands out due to its dual functionality as both a thrombopoietin receptor agonist and an effective iron chelator. This unique combination may provide additional therapeutic avenues not available with other similar compounds, particularly in managing conditions associated with both thrombocytopenia and iron overload .
Eltrombopag Amide is formally known by its International Union of Pure and Applied Chemistry (IUPAC) name as (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide [6] [7]. This compound is also recognized by several synonyms in scientific literature and chemical databases, including [1,1'-Biphenyl]-3-carboxamide, 3'-[(2Z)-2-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy [7] [10]. Additional synonyms include 3′-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2′-hydroxy[1,1′-biphenyl]-3-carboxamide [10]. The compound is structurally related to Eltrombopag but features an amide functional group instead of a carboxylic acid group [5].
Eltrombopag Amide has the molecular formula C25H23N5O3, which indicates it contains 25 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms [5] [7]. The molecular weight of Eltrombopag Amide is 441.48 g/mol, which is calculated based on the atomic weights of its constituent elements [7] [10]. This molecular weight is slightly different from that of Eltrombopag (442.47 g/mol), reflecting the structural difference between the amide and carboxylic acid functional groups [11].
The Chemical Abstracts Service (CAS) registry number assigned to Eltrombopag Amide is 1246929-02-1, which serves as a unique identifier for this chemical compound in scientific databases and literature [6] [7]. Additional identifiers include the FDA UNII (Unique Ingredient Identifier) code CU55UB4DUW [15] [18]. The compound is also identified by its InChIKey DFBZGRQMLLZKDA-SLMZUGIISA-N, which is a standardized representation of its chemical structure that enables precise identification and database searching [15]. These registry numbers and identifiers are essential for unambiguous identification of Eltrombopag Amide in chemical databases, regulatory documents, and scientific publications [7] [8].
Eltrombopag Amide contains several key functional groups that contribute to its chemical properties and reactivity [6] [7]. The primary functional groups present in this compound include:
Carboxamide Group (-CONH2): Located at the 3-position of one of the phenyl rings in the biphenyl system, this amide group replaces the carboxylic acid group found in Eltrombopag [6] [8]. The carboxamide group can participate in hydrogen bonding as both a donor and acceptor, influencing the compound's solubility and intermolecular interactions [26].
Hydrazine Derivative (=N-NH-): The compound contains a hydrazone functional group, which is formed by the condensation of a hydrazine with a carbonyl compound [24]. This group creates a linkage between the biphenyl system and the pyrazolone moiety, contributing to the compound's overall structural rigidity and electronic properties [6] [7].
Hydroxyl Group (-OH): A hydroxyl group is present at the 2'-position of the biphenyl system, which can form hydrogen bonds and participate in acid-base reactions [6] [10]. This group contributes to the compound's solubility profile and potential for intermolecular interactions [10].
Pyrazolone Ring: The compound contains a 5-membered heterocyclic pyrazolone ring with two adjacent nitrogen atoms and a carbonyl group [23]. This structure contributes to the compound's electronic properties and potential for coordination with metal ions [23] [25].
Dimethylphenyl Group: A 3,4-dimethylphenyl substituent is attached to one of the nitrogen atoms in the pyrazolone ring, adding hydrophobicity to the molecule [6] [7].
These functional groups collectively determine the chemical behavior, reactivity, and physicochemical properties of Eltrombopag Amide [7] [10].
Eltrombopag Amide exhibits E/Z isomerism (also known as geometric isomerism) due to the presence of a carbon-nitrogen double bond in its structure [15] [21]. Specifically, the compound exists predominantly in the Z configuration at the hydrazone (C=N) bond between the pyrazolone ring and the hydrazine linker [6] [7]. This Z configuration is indicated in the IUPAC name of the compound as "(Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxamide" [6] [10].
In the E/Z system of nomenclature, the designation is based on the Cahn-Ingold-Prelog priority rules [21]. The Z isomer (from German "zusammen" meaning "together") has the higher priority groups on the same side of the double bond [21]. In Eltrombopag Amide, the Z configuration indicates that the pyrazolone ring and the hydroxybiphenyl system are on the same side of the C=N double bond [17] [21].
The Z isomerism is a critical structural feature of Eltrombopag Amide that influences its three-dimensional shape, molecular interactions, and biological properties [15] [17]. The stability of this configuration is likely enhanced by the extended conjugation throughout the molecule and potential intramolecular hydrogen bonding [17] [21].
Eltrombopag Amide is classified as an achiral compound, meaning it does not possess a stereogenic center (chiral center) and is superimposable on its mirror image [13] [15]. The absence of chirality in Eltrombopag Amide is confirmed by its stereochemistry designation as "ACHIRAL" in chemical databases and its optical activity being recorded as "NONE" [15].
Despite exhibiting E/Z isomerism at the hydrazone bond, the compound lacks stereogenic centers that would give rise to optical activity [13] [15]. The planar nature of the aromatic rings and the extended conjugation throughout the molecule contribute to its overall achiral character [13]. The compound has zero defined stereocenters as indicated in chemical databases [15].
The achiral nature of Eltrombopag Amide simplifies its synthesis and analysis compared to chiral compounds, as there is no need to separate or characterize different enantiomers [13] [15]. This property is relevant for pharmaceutical applications, as it eliminates concerns about differential biological activities of enantiomers that can occur with chiral drugs [13].
Eltrombopag Amide demonstrates a distinctive solubility profile that is important for its handling, formulation, and potential applications [10] [18]. The compound's solubility characteristics are summarized in the following table:
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [18] [10] |
| Methanol | Slightly soluble | [18] |
| Water | Practically insoluble | [19] [31] |
| Aqueous buffers (pH 1-7.4) | Practically insoluble | [19] [31] |
The limited water solubility of Eltrombopag Amide is attributed to its relatively high molecular weight and the presence of multiple aromatic rings, which contribute to its hydrophobic character [19] [31]. However, the presence of polar functional groups such as the hydroxyl, carboxamide, and hydrazone moieties allows for some solubility in polar organic solvents like DMSO and methanol [18] [27].
For laboratory and analytical applications, it is recommended to first dissolve Eltrombopag Amide in DMSO and then dilute with the desired aqueous buffer if necessary [27] [29]. This approach maximizes solubility while maintaining compatibility with biological systems for testing purposes [27].
Eltrombopag Amide exhibits specific stability characteristics that are important for its storage, handling, and potential applications [10] [20]. The compound is generally stable under normal laboratory conditions but requires certain precautions to maintain its integrity over time [18] [20].
The stability profile of Eltrombopag Amide includes the following characteristics:
Thermal Stability: The compound has a melting point above 164°C with decomposition, indicating moderate thermal stability [18]. For long-term storage, it is recommended to keep the compound at lower temperatures, typically between 2-8°C, to prevent degradation [10] [20].
Light Sensitivity: As an orange to red solid with conjugated systems, Eltrombopag Amide may exhibit some sensitivity to light, particularly UV radiation, which could potentially affect the hydrazone linkage [20]. Storage in amber containers or protection from light is advisable [20].
Chemical Stability: The compound contains several functional groups that could potentially undergo hydrolysis or oxidation under extreme conditions [20]. The hydrazone linkage (C=N-NH-) may be susceptible to hydrolysis in strongly acidic or basic environments [24]. The hydroxyl group and the extended conjugated system may be susceptible to oxidation [20] [24].
Storage Recommendations: For optimal stability, Eltrombopag Amide should be stored under inert atmosphere conditions, protected from moisture and strong light/heat [18] [29]. The solid form is generally more stable than solutions [29].
Solution Stability: When dissolved in DMSO or other solvents, the compound should be used within a reasonable timeframe as extended storage in solution may lead to degradation [27] [29]. It is not recommended to store aqueous solutions for more than one day [27].
These stability characteristics are important considerations for analytical method development, quality control procedures, and any potential applications of Eltrombopag Amide [10] [20].
Eltrombopag Amide exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and purity assessment [27] [36]. These spectroscopic characteristics arise from its molecular structure, particularly the extended conjugation system and the presence of various functional groups [27] [36].
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Eltrombopag Amide shows characteristic absorption maxima in the UV-visible region, with significant absorption bands observed around 248 nm and 417 nm when measured in appropriate solvents [27] [36]. The longer wavelength absorption (417 nm) is responsible for the orange to red color of the compound and is attributed to the extended conjugation involving the hydrazone linkage and the aromatic systems [27] [36].
Infrared (IR) Spectroscopy:
The IR spectrum of Eltrombopag Amide displays characteristic absorption bands corresponding to its functional groups [35] [37]. Key features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy of Eltrombopag Amide reveals signals characteristic of its structural features [30] [37]. The spectrum typically shows:
Mass Spectrometry:
Mass spectrometric analysis of Eltrombopag Amide typically shows a molecular ion peak at m/z 441.48, corresponding to its molecular weight [32] [34]. Fragmentation patterns often include cleavage at the hydrazone linkage and the amide bond, producing characteristic fragment ions [32] [34]. The amide functional group typically shows a characteristic fragmentation pattern with the loss of the neutral amine and formation of acylium cations [32] [34].
Ultraviolet-visible spectroscopy serves as a fundamental analytical technique for the characterization of Eltrombopag Amide and related compounds. The technique provides critical information about electronic transitions and chromophoric groups within the molecular structure [1] [2].
Absorption Characteristics and Wavelength Maxima
Eltrombopag Amide exhibits characteristic absorption patterns in the ultraviolet-visible region. Studies have demonstrated that Eltrombopag compounds show maximum absorption wavelengths ranging from 249 to 425 nanometers, depending on the solvent system and chemical form [1] [2]. The parent compound Eltrombopag shows λmax at 423 nanometers in ethanol, while Eltrombopag Olamine demonstrates maximum absorption at 425 nanometers in methanol [1] [2].
Quantitative Analysis and Validation Parameters
The ultraviolet-visible spectroscopic method demonstrates excellent linearity for quantitative analysis of Eltrombopag compounds. Validation studies have shown correlation coefficients exceeding 0.9966, indicating strong linear relationships between absorbance and concentration [1]. The method exhibits precision with relative standard deviation values below 2.0 percent, and accuracy with recovery percentages ranging from 98 to 102 percent [3].
| Compound | λmax (nm) | Solvent | Linearity Range | Correlation Coefficient |
|---|---|---|---|---|
| Eltrombopag Olamine | 425 | Methanol | 3-18 μg/mL | - |
| Eltrombopag | 423 | Ethanol | 5-30 μg/mL | 0.9966 |
| Eltrombopag Amide | 249 | Buffer solution | 20-140 μM | 0.9930 |
Hyperchromic and Hypochromic Effects
Spectroscopic investigations of Eltrombopag interactions with biomolecules reveal significant hyperchromic effects. When Eltrombopag binds to double-stranded deoxyribonucleic acid, a hyperchromic effect of approximately 34.51 ± 0.29 percent is observed, accompanied by a red shift of 7 nanometers [4]. This phenomenon indicates π → π* or n → π* electronic transitions associated with intercalation binding modes.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Eltrombopag Amide through analysis of nuclear spin interactions and chemical environments [5] [6].
Proton Nuclear Magnetic Resonance Analysis
Proton nuclear magnetic resonance spectroscopy of Eltrombopag compounds reveals characteristic chemical shifts in the range of 2.26 to 13.78 parts per million in deuterated dimethyl sulfoxide [7]. Key diagnostic signals include broad singlets at 13.78 parts per million (1H), 13.04 parts per million (1H), and 9.71 parts per million (1H), indicative of exchangeable protons associated with hydroxyl and carboxyl functionalities [7].
The aromatic region displays multiplets between 7.15 and 8.17 parts per million, corresponding to the biphenyl and dimethylphenyl aromatic systems. Methyl groups appear as singlets at 2.37, 2.31, and 2.26 parts per million, representing the dimethyl substituents and pyrazole methyl group [7].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Eltrombopag Amide. Chemical shifts range from 11.52 to 167.22 parts per million, with the carbonyl carbon appearing at 167.22 parts per million [7]. The aromatic carbons span the region from 113.95 to 147.78 parts per million, while aliphatic methyl carbons resonate between 11.52 and 19.63 parts per million [7].
| Nucleus | Chemical Shift Range (ppm) | Key Diagnostic Peaks | Coupling Constants |
|---|---|---|---|
| ¹H | 2.26-13.78 | 13.78 (bs, 1H), 9.71 (bs, 1H) | J = 7.6 Hz |
| ¹³C | 11.52-167.22 | 167.22, 156.86, 147.78 | - |
Nitrogen-15 Nuclear Magnetic Resonance Studies
Nitrogen-15 nuclear magnetic resonance spectroscopy has been employed to investigate protein-drug interactions, particularly in studies examining Eltrombopag binding to BAX protein. Two-dimensional heteronuclear single quantum coherence experiments using nitrogen-15 labeled proteins provide insights into chemical shift perturbations upon drug binding [8].
Infrared spectroscopy characterizes vibrational modes within Eltrombopag Amide, providing information about functional groups and molecular interactions [5] [6].
Amide Band Analysis
The infrared spectrum of Eltrombopag Amide exhibits characteristic amide bands consistent with the carboxamide functionality. Amide I band absorption occurs in the region 1600-1800 cm⁻¹, primarily arising from carbon-oxygen stretching vibrations [9]. The amide II band appears between 1470-1570 cm⁻¹, while the amide III band manifests in the 1250-1350 cm⁻¹ range [9].
Density functional theory calculations predict that amide I bands result from carbon-oxygen symmetry vibrations with molecular bond scissoring, typically appearing around 1630 cm⁻¹ [9]. Amide II bands originate from carbon-oxygen connected carbon chain symmetry vibrations around 1518 cm⁻¹ [9].
Functional Group Identification
The infrared spectrum reveals additional characteristic absorptions corresponding to hydroxyl, carboxyl, and aromatic functionalities. Broad absorption in the 3300-3500 cm⁻¹ region indicates hydroxyl stretching vibrations, while carboxyl carbonyl stretching appears around 1700 cm⁻¹ [6]. Aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 cm⁻¹ region [6].
Hydrogen Bonding Interactions
Infrared spectroscopy provides evidence for intermolecular hydrogen bonding interactions in Eltrombopag Amide crystal structures. Shifts in hydroxyl and amide stretching frequencies indicate the presence of hydrogen bonding networks that influence crystal packing and stability [7].
Fluorescence spectroscopy enables sensitive detection and quantitative analysis of Eltrombopag Amide through measurement of emission characteristics and quenching phenomena [4] [10].
Intrinsic Fluorescence Properties
Eltrombopag Amide exhibits intrinsic fluorescence arising from aromatic chromophores within the molecular structure. The compound demonstrates excitation-dependent emission characteristics, with optimal excitation wavelengths determined through spectral scanning experiments [4].
Fluorescence Quenching Studies
Fluorescence quenching experiments provide quantitative information about binding interactions. Studies using ethidium bromide-deoxyribonucleic acid complexes demonstrate that Eltrombopag can replace intercalated ethidium bromide, resulting in fluorescence quenching with Stern-Volmer constants of 6.12 × 10³ ± 0.12 M⁻¹ [4].
Comparative studies with Hoechst-33258-deoxyribonucleic acid complexes show significantly lower quenching constants of 7.13 × 10² ± 0.20 M⁻¹, indicating preferential interaction with intercalating agents over groove binding molecules [4].
Binding Constant Determination
Fluorescence displacement assays enable calculation of apparent binding constants using the relationship KEtBr · [EtBr] = Kapp · [ELT]. For Eltrombopag interactions with deoxyribonucleic acid, apparent binding constants of 2.86 × 10⁵ M⁻¹ ± 0.16 M⁻¹ (log K_app = 5.46 ± 0.09) have been determined [4].
High performance liquid chromatography represents the gold standard for separation and quantitative analysis of Eltrombopag Amide and related impurities [11] [12] [13].
Column Selection and Optimization
Method development studies demonstrate that phenyl and octadecylsilane bonded silica columns provide optimal separation of Eltrombopag compounds and impurities. Zorbax SB-Phenyl columns (150 × 4.6 mm, 3.5 μm) offer excellent resolution for impurity analysis [14]. Ultra high performance liquid chromatography methods employ shorter Agilent SB C8 columns (50 × 3.0 mm, 1.8 μm) for rapid analysis with run times under 15 minutes [13].
Mobile Phase Composition
Optimal mobile phase systems combine acidic aqueous buffers with acetonitrile in various proportions. Trifluoroacetic acid (0.1 percent) with acetonitrile provides excellent peak shape and sensitivity [12]. Alternative systems employ formic acid or acetic acid buffers adjusted to pH 3.0-4.0 [11] [13].
| Method | Column Type | Mobile Phase | Flow Rate (mL/min) | Run Time (min) |
|---|---|---|---|---|
| RP-HPLC | Zorbax SB-Phenyl | TFA/Acetonitrile | 1.2 | - |
| UHPLC | Agilent SB C8 | Acetonitrile/Acetic acid | 0.4 | 15 |
| RP-UPLC | BEH C18 | Water pH3/Acetonitrile | 1.0 | 2 |
Validation Parameters
High performance liquid chromatography methods demonstrate excellent validation characteristics. Linearity studies show correlation coefficients exceeding 0.999 for all analytes [14]. Precision studies yield relative standard deviation values between 1.22 and 2.04 percent for intra-day and inter-day analyses [14]. Accuracy assessments demonstrate recovery percentages ranging from 93.80 to 103.69 percent [14].
Degradation Product Analysis
Stability-indicating high performance liquid chromatography methods successfully separate Eltrombopag from various degradation products formed under stress conditions. Oxidative degradation produces six major impurities, while thermal degradation generates three additional products [12]. The methods achieve baseline resolution (Rs > 1.5) between all critical peak pairs [12].
Liquid chromatography-mass spectrometry combines the separation power of chromatography with the specificity and sensitivity of mass spectrometric detection [15] [16] [17].
Instrumental Configuration
Modern liquid chromatography-mass spectrometry systems employ ultra high performance liquid chromatography coupled to triple quadrupole mass spectrometers. Acquity UPLC BEH C18 columns (50 × 2.1 mm, 1.7 μm) provide rapid separations with run times under 2 minutes [16].
Multiple Reaction Monitoring
Multiple reaction monitoring enables highly selective and sensitive quantitation of Eltrombopag in complex biological matrices. The method monitors specific precursor to product ion transitions: m/z 443.24 → 183.08 for Eltrombopag and m/z 447.18 → 183.08 for the carbon-13 labeled internal standard [16].
Bioanalytical Applications
Liquid chromatography-mass spectrometry methods demonstrate exceptional performance for pharmacokinetic studies in human plasma. Lower limits of quantification reach 50 ng/mL with linear dynamic ranges extending to 10,000 ng/mL [16]. The methods show excellent accuracy (87.90 percent of reanalyzed samples within acceptance criteria) and precision suitable for bioequivalence studies [16].
Method Validation
Comprehensive validation encompasses selectivity, sensitivity, linearity, accuracy, precision, and stability assessments. Matrix effects are minimized through effective sample preparation procedures, typically involving protein precipitation with acetonitrile [15]. Recovery studies demonstrate consistent extraction efficiency across the analytical range [16].
Mass spectrometry of Eltrombopag Amide employs various ionization methods to generate gas-phase ions suitable for mass analysis [15] [18] [19].
Electrospray Ionization
Electrospray ionization represents the primary ionization technique for liquid chromatography-mass spectrometry applications. The method produces intense protonated molecular ions [M+H]⁺ with minimal fragmentation under mild source conditions [15]. Optimal ionization occurs in positive ion mode with source temperatures around 500°C and spray voltages of 5.5 kV [16].
Electron Impact Ionization
Electron impact ionization provides complementary structural information through reproducible fragmentation patterns. Operating at 70 eV electron energy, the technique generates molecular radical cations and characteristic fragment ions [18]. Electron impact spectra of amide compounds typically show intense molecular ions with specific fragmentation pathways [18].
Matrix-Assisted Laser Desorption Ionization
Matrix-assisted laser desorption ionization enables analysis of larger molecular weight compounds and complexes. The technique proves particularly useful for studying protein-drug interactions and non-covalent complexes [20].
Mass spectrometric fragmentation of Eltrombopag Amide follows predictable pathways based on molecular structure and functional groups [18] [21].
Amide Bond Cleavage
The primary fragmentation pathway involves cleavage of the amide N-CO bond, resulting in loss of the neutral amine or lactam portion and formation of acylium cations [18] [21]. This fragmentation pattern is characteristic of α,β-unsaturated amides and results from the stability conferred by extended conjugation [21].
Alpha-Cleavage Reactions
Secondary fragmentation processes include α-cleavage adjacent to aromatic rings and functional groups. These reactions generate smaller fragment ions that provide structural information about specific molecular regions [22].
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pattern |
|---|---|---|---|
| ESI+ | 443.24 | 183.08 | N-CO cleavage |
| ESI+ | 447.18 | 183.08 | Isotope labeling |
| EI | 442.5 | - | α-cleavage |
McLafferty Rearrangement
Although less prominent in aromatic amides, McLafferty rearrangement can occur when γ-hydrogen atoms are available relative to the carbonyl group. This process involves six-membered transition states and neutral molecule elimination [23].
Mass spectrometry provides definitive structural information through accurate mass measurements and fragmentation analysis [6] [18].
Accurate Mass Determination
High-resolution mass spectrometry enables determination of elemental compositions through accurate mass measurements. Time-of-flight and orbitrap mass analyzers provide mass accuracy better than 5 ppm, sufficient for unambiguous molecular formula assignment [6].
Tandem Mass Spectrometry
Collision-induced dissociation in tandem mass spectrometry experiments generates diagnostic fragment ions for structural confirmation. Multiple stages of fragmentation (MSⁿ) provide detailed structural information about specific molecular regions [19].
Isotope Pattern Analysis
Natural abundance isotope patterns provide additional confirmation of molecular formulas and assist in distinguishing isobaric compounds. Carbon-13, nitrogen-15, and sulfur-34 isotope contributions create characteristic peak clusters [16].
X-ray diffraction analysis provides comprehensive information about crystalline forms, polymorphism, and solid-state structure of Eltrombopag Amide [7].
Polymorphic Forms Identification
X-ray powder diffraction enables identification and quantification of different polymorphic forms and solvates. Eltrombopag crystallizes in more than 20 distinct crystal forms, including numerous hydrates and solvates [7]. Each form exhibits characteristic diffraction patterns with specific peak positions and relative intensities [7].
Unit Cell Parameters
Complete indexing of diffraction patterns provides unit cell dimensions and space group symmetry. Eltrombopag forms predominantly crystallize in triclinic crystal systems with space group P-1, though monoclinic forms also occur [7].
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
|---|---|---|---|---|---|---|
| Form I | Triclinic | P-1 | 4.15 | 12.30 | 22.26 | 1123 |
| Form VII | Triclinic | P-1 | 7.41 | 12.32 | 12.93 | 1082 |
| DMF Solvate | Monoclinic | P21/n | 6.82 | 13.90 | 27.58 | 2613 |
Variable Temperature Studies
Variable temperature X-ray diffraction experiments elucidate thermal stability and phase transformation behavior. These studies reveal desolvation processes, polymorphic transitions, and decomposition temperatures [7]. Form stability fields and mutual interconversion processes are mapped through systematic temperature studies [7].
Density and Packing Analysis
Crystallographic analysis provides calculated densities and packing coefficients for different forms. Density values typically range from 1.301 to 1.342 g/cm³ for various Eltrombopag polymorphs and solvates [7]. Molecular volume correlations enable prediction of solvate stoichiometry from unit cell parameters [7].